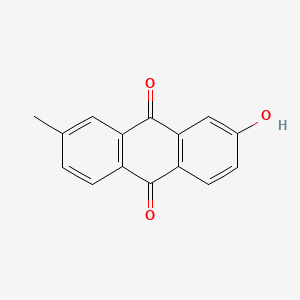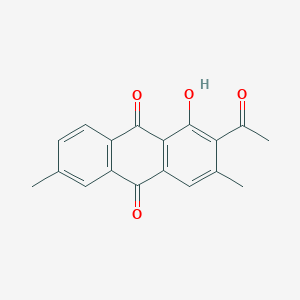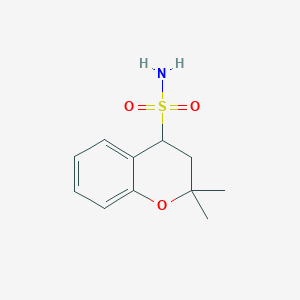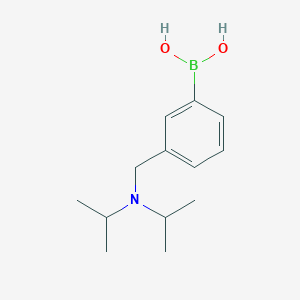
7-Hydroxy-2-methylanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using chlorine or bromine under acidic conditions
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated anthraquinones
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting cancer cell proliferation and inducing apoptosis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-methylanthraquinone: Similar structure with hydroxyl and methyl groups at different positions.
1-Hydroxy-2-methylanthraquinone: Another hydroxylated derivative of methylanthraquinone.
Emodin (1,3,8-trihydroxy-6-methylanthraquinone): A natural anthraquinone derivative with multiple hydroxyl groups
Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
83312-51-0 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-hydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3 |
InChI-Schlüssel |
UMJCTADKPMCLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-Trifluorobenzo[d]thiazole](/img/structure/B13136932.png)




![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)






![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
![5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13137016.png)
